Coumarin, 3-propyl-

Description

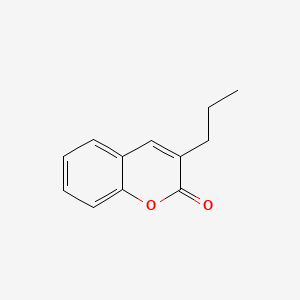

Structure

2D Structure

3D Structure

Properties

CAS No. |

66898-40-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-propylchromen-2-one |

InChI |

InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

OBYARYNRNPJPHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Coumarin, 3 Propyl

Established Synthetic Pathways for Coumarins and 3-Substituted Derivativesijcce.ac.irnih.gov

Classic reactions such as the Knoevenagel condensation, Pechmann condensation, Perkin reaction, and Wittig reaction have long been the foundational methods for constructing the coumarin (B35378) scaffold. These methods often involve the condensation of phenols or salicylaldehydes with various carbonyl compounds or their equivalents.

Knoevenagel Condensation and its Adaptationsresearchgate.net

The Knoevenagel condensation is a widely employed method for the synthesis of 3-substituted coumarins. researchgate.net The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or an amine. researchgate.netsapub.org The choice of the active methylene compound is crucial as it determines the substituent at the C-3 position of the resulting coumarin.

For the specific synthesis of 3-propylcoumarin, the reaction would involve the condensation of salicylaldehyde with an active methylene compound bearing a propyl group. A suitable reactant would be ethyl 2-cyanopentanoate or diethyl pentylmalonate. The reaction proceeds through an initial condensation to form a styryl intermediate, which then undergoes intramolecular cyclization via a Michael-type addition followed by elimination to yield the final coumarin product. Various catalysts and conditions have been explored to improve the efficiency and environmental footprint of this reaction, including the use of L-proline, ionic liquids, and microwave irradiation. biomedres.uswikipedia.org

Table 1: Proposed Knoevenagel Condensation for 3-Propylcoumarin

| Salicylaldehyde | Active Methylene Compound | Catalyst Examples | Reaction Conditions | Product |

| Salicylaldehyde | Diethyl pentylmalonate | Piperidine/Acetic Acid researchgate.net | Ethanol (B145695), Reflux | Coumarin, 3-propyl- |

| Salicylaldehyde | Ethyl 2-cyanopentanoate | L-Proline biomedres.us | Mild conditions | Coumarin, 3-propyl- |

| Substituted Salicylaldehydes | Diethyl pentylmalonate | Zinc Oxide Nanoparticles samipubco.com | Microwave/Heat | Substituted Coumarin, 3-propyl- |

This table is a representation of proposed reaction components based on established Knoevenagel condensation principles.

Pechmann Condensation and Related Approacheswikipedia.orgnih.gov

The Pechmann condensation is one of the most common methods for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.orgnih.gov The mechanism typically begins with a transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring (Friedel-Crafts acylation), and subsequent dehydration. wikipedia.org

However, the Pechmann reaction characteristically yields 4-substituted coumarins. For instance, the reaction of phenol with ethyl acetoacetate (B1235776) produces 4-methylcoumarin. To synthesize a 3-propylcoumarin using this method, one would need to start with a β-ketoester that has the propyl group at the α-position, such as ethyl 2-propyl-3-oxobutanoate. The reaction with phenol under acidic conditions would then theoretically lead to 4-methyl-3-propylcoumarin. Due to this inherent regioselectivity, the Pechmann condensation is not a direct or common route for the synthesis of coumarins substituted solely at the 3-position like 3-propylcoumarin.

Perkin and Wittig Reactions in Coumarin Synthesisijcce.ac.ir

The Perkin reaction, historically significant for the synthesis of coumarin itself, involves the condensation of salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. This reaction typically produces coumarin-3-carboxylic acid, which would then necessitate a subsequent decarboxylation step to yield an unsubstituted C-3 position, making it an indirect route for 3-propylcoumarin.

A more versatile alternative for synthesizing substituted coumarins is the Wittig reaction. This reaction involves the condensation of an o-hydroxybenzaldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.com To synthesize 3-propylcoumarin, one would react salicylaldehyde with a Wittig reagent derived from an α-haloester that can introduce the propyl-substituted α,β-unsaturated ester framework. Specifically, an ylide such as (ethoxycarbonylpropylidene)triphenylphosphorane would be required. The reaction proceeds to form a cinnamic acid ester derivative which then undergoes intramolecular transesterification to close the lactone ring, yielding 3-propylcoumarin. ijprajournal.com

Table 2: Proposed Wittig Reaction for 3-Propylcoumarin

| o-Hydroxybenzaldehyde | Wittig Reagent | Base for Ylide Generation | Solvent | Product |

| Salicylaldehyde | (Propyl)triphenylphosphonium bromide | n-Butyllithium (n-BuLi) masterorganicchemistry.com | THF | Intermediate alkene |

| Salicylaldehyde | (Ethoxycarbonylpropylidene)triphenylphosphorane | - (Stable ylide) | Toluene, Reflux | Coumarin, 3-propyl- |

This table illustrates proposed reactants for a Wittig-based synthesis of 3-propylcoumarin, based on general Wittig reaction principles.

Contemporary Synthetic Strategies for 3-Propyl-Coumarin and Analogues

Modern synthetic organic chemistry has introduced powerful new methods for the functionalization of heterocyclic compounds, including coumarins. Transition-metal catalysis and click chemistry offer highly efficient and selective routes to novel coumarin derivatives.

Transition-Metal Catalyzed Cross-Coupling Reactionsnih.govresearchgate.net

Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, have emerged as powerful tools for creating carbon-carbon bonds at specific positions on the coumarin scaffold. nih.govresearchgate.net To apply this strategy for the synthesis of 3-propylcoumarin, a common approach is to start with a 3-halocoumarin, typically 3-bromocoumarin or 3-iodocoumarin.

This halogenated coumarin can then be coupled with a propyl-containing organometallic reagent in the presence of a palladium catalyst. For example, a Suzuki-Miyaura coupling would involve the reaction of 3-bromocoumarin with propylboronic acid or its esters. researchgate.net Alternatively, a Negishi coupling could employ propylzinc chloride. These reactions are highly valued for their functional group tolerance and high yields. nih.gov

Table 3: Proposed Transition-Metal Catalyzed Synthesis of 3-Propylcoumarin

| 3-Halocoumarin | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Product |

| 3-Bromocoumarin | Propylboronic acid (Suzuki) | Pd(OAc)₂ / XPhos researchgate.net | K₂CO₃ | Coumarin, 3-propyl- |

| 3-Iodocoumarin | Propylzinc chloride (Negishi) | Pd(PPh₃)₄ | - | Coumarin, 3-propyl- |

This table outlines proposed cross-coupling strategies based on established methodologies for 3-substituted coumarins.

Click Chemistry Methodologiesnih.govbroadpharm.com

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. broadpharm.comorganic-chemistry.org

It is important to note that click chemistry is not a method for the de novo synthesis of the 3-propylcoumarin core structure itself. Instead, it is a powerful strategy for creating more complex analogues by attaching various molecular entities to a pre-functionalized coumarin scaffold. For instance, a coumarin derivative bearing a propyl group and an additional functional handle suitable for click chemistry (e.g., an azide (B81097) or a terminal alkyne) could be synthesized first. This functionalized 3-propylcoumarin could then be "clicked" with a complementary reaction partner to create elaborate structures, for example, for applications in bioimaging or drug delivery. nih.gov Therefore, while highly relevant for creating analogues, click chemistry is a subsequent step rather than a primary method for obtaining the parent 3-propylcoumarin.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for assembling complex molecular architectures like the coumarin scaffold. frontiersin.orgtcichemicals.comwikipedia.org These reactions are advantageous due to their high atom economy, step efficiency, and the potential to generate structural diversity, which is crucial in medicinal chemistry and materials science. frontiersin.orgnih.gov While specific MCRs tailored exclusively for 3-propylcoumarin are not extensively documented, several classical and modern MCRs can be adapted to achieve this synthesis.

Notable MCRs that form the basis for coumarin synthesis include the Pechmann condensation, Knoevenagel condensation, and Biginelli-type reactions. wikipedia.orgeurekaselect.com For instance, a modified Pechmann condensation could theoretically be designed as a three-component reaction involving a substituted phenol, a β-ketoester bearing a propyl group (e.g., ethyl 2-propylacetoacetate), and an acid catalyst.

Another approach involves the four-component Ugi reaction, which is renowned for its ability to generate complex α-amino carboxamides. wikipedia.org While not a direct route to coumarins, its products can be precursors for subsequent cyclization to form heterocyclic systems. The development of novel MCRs continues to be an active area of research, with the potential for creating one-pot syntheses of 3-propylcoumarin from simple, readily available starting materials. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Number of Components | Typical Reactants | Product Type | Reference |

| Biginelli Reaction | 3 | Aldehyde, β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | tcichemicals.com |

| Hantzsch Pyridine Synthesis | 3 | Aldehyde, β-ketoester, Ammonia | Dihydropyridine | tcichemicals.comwikipedia.org |

| Passerini Reaction | 3 | Carboxylic acid, Isocyanide, Aldehyde/Ketone | α-Acyloxy carboxamide | wikipedia.org |

| Ugi Reaction | 4 | Carboxylic acid, Isocyanide, Aldehyde/Ketone, Amine | α-Amino carboxamide | wikipedia.org |

This table illustrates common MCRs that exemplify the principles applicable to the synthesis of complex molecules like 3-propylcoumarin.

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization is a cornerstone of coumarin synthesis, involving the formation of the characteristic lactone ring from a suitably substituted precursor. For 3-propylcoumarin, this typically involves the cyclization of a derivative of cinnamic acid, specifically a (Z)-2-hydroxy-cinnamic ester carrying a propyl group at the α-position.

One of the most established methods is the Perkin reaction, which can be adapted to produce 3-substituted coumarins. nih.gov The reaction of a salicylaldehyde with an anhydride of a substituted acetic acid (e.g., pentanoic anhydride) in the presence of its sodium salt would proceed via an aldol-type condensation followed by intramolecular acylation and subsequent elimination/cyclization.

Sustainable and Green Chemical Approaches

The principles of green chemistry are increasingly being applied to the synthesis of coumarins to minimize waste, reduce energy consumption, and avoid hazardous substances. eurekaselect.com These approaches are highly relevant for the synthesis of 3-propylcoumarin.

Key green strategies include:

Solvent-Free Synthesis: Performing reactions under solvent-free or mechanochemical (ball-milling) conditions can significantly reduce waste and, in some cases, accelerate reaction rates and improve yields. rsc.orgrsc.org The Pechmann condensation, for example, has been successfully performed under solvent-free conditions using a mild acid catalyst. rsc.org

Aqueous Media: Utilizing water as a solvent is a primary goal of green chemistry. Reactions like the Knoevenagel condensation for preparing 3-carboxycoumarins have been shown to proceed efficiently in an aqueous slurry. rsc.org

Microwave and Ultrasound Irradiation: These alternative energy sources can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields compared to conventional heating. eurekaselect.com

Photocatalysis: Visible-light-induced reactions represent a sustainable approach, using light as a renewable energy source. A photocatalytic strategy for synthesizing 3-alkylated coumarins has been reported, involving a C(sp²)–C(sp³) coupling of a 3-(2-hydroxyphenyl)acrylate with an alkylating agent, followed by lactonization. acs.org This method is characterized by its mild reaction conditions and operational simplicity. acs.org

These sustainable methods not only make the synthesis more environmentally friendly but can also enhance process efficiency. eurekaselect.com

Regioselectivity in C-3 Functionalization

Achieving regioselectivity is a critical challenge in coumarin chemistry, as functionalization can potentially occur at several positions on the coumarin core, with the C-3 and C-4 positions being the most reactive. researchgate.net For the synthesis of 3-propylcoumarin, strategies must be employed that specifically direct the propyl group to the C-3 position.

Methods to achieve C-3 regioselectivity include:

Starting Material Control: The most straightforward approach is to use starting materials that already contain the propyl group at the desired precursor position. For example, using an appropriate β-ketoester in a Pechmann condensation or a substituted malonic acid derivative in a Knoevenagel condensation ensures the propyl group is incorporated at C-3.

Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of a C-H bond on a pre-formed coumarin ring. While this can be challenging due to the competing reactivity of the C-3 and C-4 positions, specific catalytic systems have been developed to favor C-3 substitution. researchgate.net Palladium-catalyzed C-H olefination, for instance, tends to be more facile at the C-3 position. researchgate.net

Photocatalytic Cascade Reactions: A reported visible-light-induced method achieves high regioselectivity by coupling 3-(2-hydroxyphenyl)acrylates with alkyl sources. acs.org The reaction proceeds via a cascade involving the alkenylation of the α-C(sp³)–H bond of an ether (as a proxy for an alkyl source) and subsequent lactonization, furnishing the 3-alkylated coumarin. acs.org This approach avoids the issue of functionalizing a pre-existing coumarin ring. acs.org

Cross-dehydrogenative couplings (CDC) have also emerged as a powerful tool, directly forming a C-C bond from two C-H bonds, offering high atom economy and regioselectivity under the right catalytic conditions. nih.govresearchgate.net

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-propylcoumarin while ensuring the process is efficient and scalable. This involves systematically studying the effect of various factors on the reaction outcome.

Table 2: Key Parameters for Optimization in Coumarin Synthesis

| Parameter | Influence on Reaction | Example Application | Reference |

| Catalyst | Affects reaction rate, selectivity, and yield. The choice between acid, base, or metal catalysts is critical. | In Pechmann condensation, strong acids like H₂SO₄ can be replaced with milder, recyclable solid acid catalysts to improve green credentials. | rsc.org |

| Solvent | Influences reactant solubility, reaction rate, and can affect the reaction pathway. | Acetonitrile was found to provide a good balance between conversion and selectivity in an oxidative coupling reaction, while also being a "greener" option than benzene (B151609) or dichloromethane. scielo.br | scielo.br |

| Temperature | Controls the reaction rate; higher temperatures can increase speed but may also lead to side products. | In some enzymatic reactions, an optimal temperature is required to maximize enzyme activity without causing denaturation. researchgate.net | researchgate.net |

| Reaction Time | Must be sufficient for completion but not so long as to cause product degradation or the formation of byproducts. | An oxidative coupling reaction time was successfully reduced from 20 hours to 4 hours without significant loss of yield by optimizing other parameters. scielo.br | scielo.br |

| Reactant Stoichiometry | The molar ratio of reactants can determine which reaction pathway is favored and can drive the reaction to completion. | Using an excess of one reactant can be optimized to maximize the conversion of a more valuable reactant. rsc.org | rsc.org |

By employing experimental design methodologies, such as factorial design, chemists can efficiently identify the optimal set of conditions that provide the best balance between conversion and selectivity, ultimately leading to a robust and efficient synthesis of 3-propylcoumarin. rsc.org

Spectroscopic and Advanced Characterization of Coumarin, 3 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. organicchemistrydata.org For 3-propylcoumarin, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks.

The ¹H-NMR spectrum of 3-propylcoumarin is predicted to show distinct signals corresponding to the protons of the coumarin (B35378) core and the attached propyl group. The aromatic region typically displays signals for four protons on the benzene (B151609) ring, while the vinylic proton at the C-4 position gives a characteristic signal. shd.org.rs The propyl group introduces three additional signals corresponding to the methyl (CH₃) and two methylene (B1212753) (CH₂) groups.

The aromatic protons (H-5, H-6, H-7, H-8) are expected to resonate in the downfield region of approximately 7.2-7.6 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The vinylic proton (H-4) is anticipated to appear as a singlet around 7.5-7.7 ppm. The protons of the propyl group will appear more upfield. The methylene protons adjacent to the coumarin ring (α-CH₂) are deshielded by the π-system and would likely appear as a triplet around 2.5-2.8 ppm. The subsequent methylene protons (β-CH₂) would be a sextet around 1.6-1.8 ppm, and the terminal methyl protons (γ-CH₃) would be a triplet at approximately 0.9-1.0 ppm. msu.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 7.5 - 7.7 | Singlet (s) |

| Aromatic H (H-5, H-6, H-7, H-8) | 7.2 - 7.6 | Multiplet (m) |

| α-CH₂ (propyl) | 2.5 - 2.8 | Triplet (t) |

| β-CH₂ (propyl) | 1.6 - 1.8 | Sextet (sext) |

| γ-CH₃ (propyl) | 0.9 - 1.0 | Triplet (t) |

Table 1: Predicted ¹H-NMR data for 3-propylcoumarin.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. ksu.edu.sa For 3-propylcoumarin (C₁₂H₁₂O₂), a total of 12 distinct signals are expected. The carbonyl carbon (C-2) of the lactone ring is the most deshielded, typically appearing around 160-162 ppm. scirp.org The carbons of the aromatic ring and the double bond (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) resonate in the 115-155 ppm range. The three carbons of the propyl group appear in the upfield aliphatic region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Carbonyl) | 160 - 162 |

| C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a | 115 - 155 |

| α-CH₂ (propyl) | 30 - 35 |

| β-CH₂ (propyl) | 22 - 25 |

| γ-CH₃ (propyl) | 13 - 15 |

Table 2: Predicted ¹³C-NMR data for 3-propylcoumarin.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Vibrational spectroscopy techniques like IR and FTIR are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. utoronto.cayoutube.com The FTIR spectrum of 3-propylcoumarin would be dominated by absorptions characteristic of its key structural features.

The most prominent peak is expected to be the strong absorption from the lactone carbonyl (C=O) group stretch, typically found in the range of 1700-1730 cm⁻¹. nih.gov Other significant absorptions include C=C stretching vibrations from the aromatic ring and the pyrone ring, which appear in the 1450-1650 cm⁻¹ region. nih.gov Aromatic C-H stretching is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are found just below 3000 cm⁻¹. rsc.org Bending vibrations, which are unique to the molecule, constitute the "fingerprint region" below 1400 cm⁻¹. utoronto.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Lactone C=O Stretch | 1700 - 1730 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 | Medium-Strong |

| C-O Stretch | 1000 - 1300 | Strong |

Table 3: Predicted characteristic FTIR absorption bands for 3-propylcoumarin.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com Molecules with conjugated π-systems, such as coumarins, typically exhibit strong UV absorption. libretexts.org The UV-Vis spectrum of 3-propylcoumarin is expected to show characteristic absorption bands due to π→π* transitions within the benzopyrone system. Coumarin derivatives often display two main absorption maxima. researchgate.net For 3-propylcoumarin, these are predicted to be in the ranges of 270-280 nm and 300-320 nm.

Many coumarin derivatives are also known for their fluorescence properties, emitting light after being electronically excited. nih.gov The fluorescence emission occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. thermofisher.com The emission spectrum of 3-propylcoumarin, if fluorescent, would provide further insight into its electronic structure and potential applications as a fluorophore.

| Spectroscopic Parameter | Expected Wavelength Range (nm) |

| Absorption Maximum (λ_max) | 270 - 280 and 300 - 320 |

| Emission Maximum (λ_em) | > 320 (if fluorescent) |

Table 4: Predicted UV-Vis absorption and emission characteristics for 3-propylcoumarin.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and elemental composition of a compound. For 3-propylcoumarin (C₁₂H₁₂O₂), the calculated molecular weight is 188.22 g/mol . High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. mdpi.com

The mass spectrum of coumarins typically shows a prominent molecular ion peak ([M]⁺˙). benthamopen.com A characteristic fragmentation pathway for coumarins is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.comresearchgate.net For 3-propylcoumarin, other expected fragmentations would include the loss of the propyl group (C₃H₇, 43 Da) via cleavage of the C3-Cα bond, leading to a significant fragment ion.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

A search of available literature did not yield a specific crystal structure for 3-propylcoumarin. However, an analysis, if performed, would require growing a single crystal of the compound. nih.gov The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed. libretexts.org This analysis reveals the dimensions of the unit cell—the basic repeating unit of the crystal—defined by lengths (a, b, c) and angles (α, β, γ), as well as the crystal's space group, which describes its symmetry. nih.gov For example, a related derivative, 7-(diethylamino)-3-(pyridin-2-yl)coumarin, was found to crystallize in the triclinic space group P-1 with specific unit cell dimensions. doi.org A similar analysis for 3-propylcoumarin would unambiguously establish its molecular conformation, the planarity of the coumarin ring system, and how the molecules pack together in the solid state.

Advanced Spectroscopic Probes of Excited States and Photophysical Dynamics

While studies on various other substituted coumarins have been conducted, providing a general understanding of how different functional groups influence their photophysical behavior, specific data sets, including transient absorption spectra and fluorescence decay kinetics for the 3-propyl derivative, are absent. These studies on other coumarins reveal complex excited-state dynamics, including intramolecular charge transfer (ICT), twisted intramolecular charge transfer (TICT) states, and solvent-dependent fluorescence quenching. rsc.org The nature and position of substituents on the coumarin ring are known to significantly impact these processes. nih.govdavidpublisher.com

General Principles of Applicable Advanced Spectroscopic Techniques

To provide a framework for the type of information that could be obtained for 3-propylcoumarin, the principles of two key techniques are described below.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the kinetics and spectra of short-lived excited states. nih.govnih.gov In a typical TA experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance of the sample as a function of time and wavelength. rudn.ruoxinst.com This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach, providing information on the lifetimes and interconversion rates of different excited states. For a hypothetical study on 3-propylcoumarin, TA spectroscopy could reveal the formation and decay of its singlet and potentially triplet excited states.

Femtosecond Fluorescence Up-conversion

Femtosecond fluorescence up-conversion is another ultrafast spectroscopic technique that allows for the measurement of fluorescence decay with sub-picosecond time resolution. researchgate.net This method is particularly useful for studying very fast photophysical processes that occur on the same timescale as fluorescence, such as solvation dynamics and vibrational relaxation. The technique involves mixing the fluorescence emission from the sample with a time-delayed gate pulse in a nonlinear crystal to generate a sum frequency signal (up-conversion). researchgate.net The intensity of this up-converted signal is proportional to the fluorescence intensity at that specific time delay. By scanning the delay, a high-resolution fluorescence decay profile can be constructed. For 3-propylcoumarin, this technique could precisely measure the lifetime of its first excited singlet state (S₁) and resolve any multi-exponential decay kinetics that might arise from different conformations or solvent interactions.

While the specific experimental data for 3-propylcoumarin remains elusive in the current body of scientific literature, the application of these advanced spectroscopic techniques would be essential to fully characterize its photophysical properties. Such studies would provide fundamental insights into the influence of the 3-propyl substituent on the excited-state landscape of the coumarin scaffold.

Exploration of Biological Activities of Coumarin, 3 Propyl and Its Derivatives

Comprehensive Overview of Reported Coumarin (B35378) Bioactivities

Coumarins, a significant class of secondary metabolites found in plants and fungi, are characterized by a benzopyrone skeleton. nih.gov This versatile structure allows for easy functionalization, leading to a vast array of derivatives with a wide spectrum of pharmacological properties. nih.gov Research has demonstrated that coumarins and their derivatives exhibit numerous biological activities, including anticancer, antibacterial, antifungal, antioxidant, anti-inflammatory, anticoagulant, and antiviral properties. nih.govnih.govresearchgate.net Specifically, 3-arylcoumarin derivatives have garnered increasing attention for their therapeutic potential in fields such as anti-inflammatory, anticancer, antioxidant, and monoamine oxidase (MAO) enzyme inhibition. nih.gov The broad biological activities are attributed to the diverse structural modifications possible on the coumarin core. nih.gov For instance, pyranocoumarin (B1669404) moieties, like those in decursin (B1670152) and decursinol, have shown potential in addressing inflammatory conditions such as cancer and neurological disorders. nih.gov The inherent bioactivity of the coumarin scaffold makes it a valuable structure for designing novel compounds with significant pharmacological interest. nih.gov Studies have explored their potential against various human cancer cell lines, as inhibitors of enzymes crucial in disease progression, and as agents against microbial infections. nih.govnih.gov

Enzymatic Inhibition Profiles

Coumarin derivatives are recognized for their capacity to inhibit a variety of enzymes, playing a role in numerous pathological processes. nih.gov It is known that these compounds can exert inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE1), and monoamine oxidase (MAO). nih.gov Furthermore, studies have indicated that simple coumarin derivatives can influence the activity of certain zinc-dependent metalloproteinases. nih.gov The investigation into the enzymatic inhibition profiles of coumarins is a dynamic area of research, driven by their potential to modulate key biological pathways. For example, researchers have successfully identified coumarin derivatives that act as potent inhibitors of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase involved in processes like pain modulation and cancer. nih.gov The structural diversity of coumarins allows for the fine-tuning of their inhibitory potency and selectivity against specific enzyme targets. nih.govnih.gov

Topoisomerase Inhibitory Mechanisms

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov Their inhibition can lead to DNA damage and cell death, making them key targets for anti-cancer therapies. nih.govmdpi.com Coumarin derivatives have emerged as effective inhibitors of these enzymes. nih.gov

The mechanism of action for these inhibitors often involves the stabilization of a "cleavage complex," which is an intermediate state where the enzyme has cut the DNA strand(s) but has not yet resealed the break. nih.govmdpi.com This blockage of the re-ligation step of the enzyme's catalytic cycle leads to an accumulation of DNA strand breaks, which ultimately triggers apoptosis. mdpi.com

Studies on tacrine-coumarin hybrids have shown that they can completely inhibit the activity of human topoisomerase I (hTOPI) and also affect topoisomerase II. nih.gov The efficacy of these hybrid molecules appears to be influenced by the structural characteristics of the molecule, such as the length of the linker chain separating the tacrine (B349632) and coumarin pharmacophores. nih.gov For example, derivatives with longer chains (e.g., eight or nine carbons) have demonstrated higher activity. nih.gov Similarly, certain alkyl p-coumarates have been identified as potent inhibitors of both human topoisomerase I and II, with their cell growth suppression activity correlating with their topoisomerase inhibition. nih.gov

Topoisomerase inhibitors are generally classified based on the enzyme they target. youtube.com

Topoisomerase I inhibitors (e.g., camptothecin (B557342) and its analogs) act by trapping the enzyme-DNA complex after the cleavage of a single DNA strand. mdpi.comyoutube.com

Topoisomerase II inhibitors (e.g., etoposide) interfere with the enzyme after it has created a double-strand break in the DNA. mdpi.comyoutube.com

The action of these coumarin-based inhibitors is cell-cycle dependent, often causing arrest in the S or G2 phase. youtube.com

Cholinesterase (AChE, BuChE) Modulation

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Coumarin derivatives have been extensively investigated as potent cholinesterase inhibitors. nih.govnih.gov

A series of coumarin-3-carboxamide-N-morpholine hybrids were designed and synthesized as cholinesterase inhibitors. nih.gov Within this series, the propylmorpholine derivative , specifically N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, which features an unsubstituted coumarin moiety, was identified as a highly potent AChE inhibitor. nih.gov Its inhibitory activity against AChE was found to be 1.78 times greater than that of the standard drug rivastigmine. nih.gov Kinetic studies confirmed that this compound acts as a dual binding site inhibitor of AChE. nih.gov

Another study focused on N1-(coumarin-7-yl) derivatives, which exhibited moderate inhibitory activity against AChE but remarkable activity against BuChE, with IC₅₀ values in the nanomolar range for the latter. nih.gov Furthermore, 3-(4-aminophenyl)-coumarin derivatives have been developed, showing selective and potent inhibition for both AChE and BuChE. nih.gov Compound 4m from this series was the most potent AChE inhibitor (IC₅₀ = 0.091 µM), while compound 4k was the most effective BuChE inhibitor (IC₅₀ = 0.559 µM). nih.gov

Beta-Secretase 1 (BACE1) Inhibitory Activity

Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein (APP) cleaving enzyme 1, is a primary therapeutic target for Alzheimer's disease. nih.govplos.org This enzyme performs the initial cleavage of APP, a crucial step in the generation of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brain. plos.org Pharmacological inhibition of BACE1 is therefore a key strategy to reduce Aβ production and slow disease progression. nih.govnih.gov

BACE1 is a transmembrane aspartic protease. nih.govmdpi.com The development of small-molecule BACE1 inhibitors has been a significant focus of research. plos.orgnih.gov While specific studies on "3-propylcoumarin" are limited in this context, the broader class of heterocyclic compounds, including coumarin-like structures, has been explored for BACE1 inhibition. researchgate.net The design of potent BACE1 inhibitors often involves creating molecules that can fit into the enzyme's large active site, which has evolved to bind polypeptide substrates. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to identify and optimize potential BACE1 inhibitors. plos.org These approaches help in understanding the binding mechanisms and predicting the affinity and stability of inhibitors within the BACE1 active site. plos.org Successful inhibitors often form key interactions with the catalytic aspartate residues (Asp32 and Asp228) in the active site of the enzyme. nih.gov

Cannabinoid Receptor Agonism

Cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are involved in various physiological processes. youtube.com The development of ligands that can selectively target these receptors is of great therapeutic interest. nih.gov A series of 7-alkyl-3-benzylcoumarins has been shown to be a versatile scaffold for creating potent ligands for both CB1 and CB2 receptors, with efficacies ranging from antagonist to agonist. nih.gov

The substitution pattern on the coumarin ring allows for fine-tuning of the compound's affinity and activity at each receptor. nih.gov For example, a 7-pentyl chain is a common feature in this series. nih.gov Modifications to the 3-benzyl group and substitutions at the 5-position of the coumarin core lead to compounds with distinct pharmacological profiles. nih.gov

Key findings from this series include:

Selective CB1 Antagonist : 5-methoxy-3-(2-methylbenzyl)-7-pentyl-2H-chromen-2-one (19a ) was identified as a selective CB1 antagonist with a Kᵢ value of 0.022 µM. nih.gov

Dual CB1/CB2 Agonist : 5-methoxy-3-(2-methoxybenzyl)-7-pentyl-2H-chromen-2-one (21a ) demonstrated potent agonism at both receptors, with a Kᵢ of 0.032 µM and EC₅₀ of 0.056 µM for CB1, and a Kᵢ of 0.049 µM and EC₅₀ of 0.014 µM for CB2. nih.gov

Selective CB2 Agonist : 7-(1-butylcyclopentyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one (27b ) showed high selectivity and agonist activity for the CB2 receptor (Kᵢ = 0.068 µM, EC₅₀ = 0.048 µM) over the CB1 receptor (Kᵢ = 1.59 µM). nih.gov

Src Kinase Inhibitory Potency

The c-Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell division, motility, adhesion, and survival. nih.gov Over-expression and aberrant activation of c-Src are frequently linked to the development and progression of many human cancers, making it a significant target for anticancer drug development. nih.govnih.gov The pharmacological inhibition of c-Src activity is considered an effective anticancer strategy. nih.govbohrium.com

While specific data on 3-propylcoumarin as a Src kinase inhibitor is not prominent, the coumarin scaffold itself, specifically as 7-hydroxychromone, has been identified as an inhibitor of Src kinase. selleckchem.com The development of potent and selective c-Src inhibitors is an active area of research. nih.gov Inhibitors are often designed to bind to the ATP-binding site of the kinase domain. bohrium.com

Different types of inhibitors target c-Src:

Type-I inhibitors bind to the active conformation of the kinase in the ATP-binding site. bohrium.com

Type-II inhibitors target the inactive "DFG-out" conformation. bohrium.com

Type-III inhibitors bind to an allosteric site, which can be advantageous for overcoming drug resistance. bohrium.com

The selectivity of inhibitors is a key challenge due to the high conservation of the ATP pocket among kinases. nih.gov Strategies to improve selectivity include designing compounds that interact with less conserved regions near the ATP-binding site, such as the phosphate-binding loop. nih.gov For instance, the pyrrolopyrimidine derivative, compound 3 , forms hydrogen bonds with the hinge region (M344 and E342) and makes van der Waals contacts with the gatekeeper residue T341, contributing to its potency. nih.gov The development of selective c-Src inhibitors has been shown to be more efficacious in slowing cancer cell growth compared to pan-kinase inhibition. nih.gov

Dipeptidyl Peptidase III (DPP III) Inhibition

Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase involved in various physiological and pathological processes, including pain modulation and blood pressure regulation. nih.govnih.gov As such, it has emerged as a promising target for the development of new therapeutic agents. Research into the inhibitory potential of coumarin derivatives against human DPP III (hDPP III) has revealed that the coumarin nucleus is a viable scaffold for designing potent inhibitors.

A study evaluating a panel of forty different coumarin compounds demonstrated that twenty-six of them exhibited inhibitory activity against hDPP III at a concentration of 10 µM. nih.govnih.gov This indicates that the coumarin framework is a promising starting point for the development of DPP III inhibitors. Further investigation into the structure-activity relationships (SAR) has shown that the nature of the substituent on the coumarin ring plays a crucial role in determining the inhibitory potency.

Specifically, the presence of larger substituents, as well as those containing double and triple bonds, has been found to enhance the inhibitory activity. nih.govnih.gov Aromatic hydroxyl groups on the coumarin derivatives are also associated with increased potency. nih.govnih.gov One of the most potent inhibitors identified in these studies was 3-benzoyl-7-hydroxy-2H-chromen-2-one , which displayed a half-maximal inhibitory concentration (IC50) value of 1.10 μM. nih.govnih.govresearchgate.net While unsubstituted 3-acetyl-2H-chromen-2-one showed weak inhibitory action, the findings collectively suggest that modifications at the 3-position of the coumarin ring with bulkier and more complex moieties can significantly improve DPP III inhibition. researchgate.net

Table 1: Inhibitory Activity of Selected Coumarin Derivatives against Human DPP III

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| 26 of 40 tested coumarins | 10 | Exhibited inhibitory activity | Not specified for all |

| 3-benzoyl-7-hydroxy-2H-chromen-2-one | - | - | 1.10 |

| 3-acetyl-2H-chromen-2-one | - | 7.8% | - |

DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication and transcription, making it a well-established target for antibacterial agents. nih.govnih.gov The coumarin class of antibiotics, including notable members like novobiocin (B609625) and clorobiocin (B606725), are known to inhibit DNA gyrase by binding to its B subunit (GyrB) and blocking the enzyme's ATPase activity. nih.govnih.govbohrium.com

The interaction between coumarin-based inhibitors and DNA gyrase is highly dependent on their structural features. The 3-amino-4,7-dihydroxycoumarin (B12288526) moiety is a key component for antibacterial activity, and substituents on this core structure significantly influence their biological effect. nih.gov For instance, clorobiocin has been shown to bind to gyrase with a stronger affinity than novobiocin. nih.gov

Experimental evidence has underscored the importance of the hydroxybenzoate isopentenyl moiety and the 5'-alkyl group on the noviose sugar of coumarins for their binding affinity to gyrase. nih.gov While many studies have focused on complex coumarin antibiotics, the fundamental coumarin scaffold remains a valuable template for the design of new DNA gyrase inhibitors. The development of novel derivatives continues to be an active area of research aimed at overcoming antibiotic resistance. researchgate.netmdpi.com

Antioxidant and Reactive Oxygen Species Scavenging Capabilities

Coumarin and its derivatives have demonstrated significant potential as antioxidants, capable of scavenging various reactive oxygen species (ROS) and inhibiting lipid peroxidation. nih.govnih.govmdpi.com ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are implicated in a range of pathological conditions, including cancer and cardiovascular diseases. mdpi.comsysrevpharm.orgnih.gov

The antioxidant activity of coumarins is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups. nih.govnih.gov A study of sixteen different coumarins revealed that those with dihydroxy substitutions were effective inhibitors of microsomal lipid peroxidation. nih.gov Specifically, ortho-dihydroxy substituted coumarins were found to be optimal for this activity. nih.gov

Furthermore, several coumarin derivatives with one or more hydroxyl substituents have shown the ability to effectively scavenge superoxide anions. nih.gov For example, a series of hydroxylated 3-hydroxycoumarins were synthesized and evaluated for their radical scavenging properties. nih.gov Compounds with hydroxyl groups at the C-6 and C-7 positions were identified as the most active in the series, with antioxidant potencies comparable to well-known antioxidants like quercetin (B1663063) and vitamin C. nih.gov Hybrids of coumarin with other molecules, such as tyrosine and serine, have also yielded compounds with notable scavenging activity against nitric oxide. encyclopedia.pubnih.gov

Table 2: Antioxidant and Radical Scavenging Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Activity | Key Findings |

|---|---|---|

| Dihydroxy-substituted coumarins | Inhibition of lipid peroxidation | Ortho-dihydroxy substitution is optimal. nih.gov |

| Hydroxylated 3-hydroxycoumarins (C-6 and C-7 OH) | Radical scavenging | Potency comparable to quercetin and vitamin C. nih.gov |

| Coumarin-tyrosine hybrid | DPPH radical scavenging | IC50 = 31.45 µg/mL. encyclopedia.pubnih.gov |

| Coumarin-serine hybrid | DPPH radical scavenging | IC50 = 28.23 µg/mL. encyclopedia.pubnih.gov |

| Hydroxy-3-arylcoumarins | Hydroxyl, DPPH, and superoxide radical scavenging | Compound with three hydroxyl groups on the 3-aryl ring and one on the coumarin was highly active. researchgate.net |

Antimicrobial Efficacy

The coumarin scaffold has been extensively explored for the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.

Coumarin derivatives have shown promising antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. pjps.pkmdpi.com For instance, derivatives of coumarin-3-acetic acid have demonstrated appreciable activity against strains such as Bacillus subtilis, Staphylococcus aureus, Shigella sonnei, and Escherichia coli. pjps.pk

The nature of the substituents on the coumarin ring has a significant impact on the antibacterial potency. Derivatives containing trifluoromethyl (CF3) and hydroxyl (OH) groups have been identified as having notable antibacterial effects against food-poisoning bacteria. mdpi.com Specifically, a derivative with a CF3 substituent showed a minimum inhibitory concentration (MIC) of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com

Coumarin-3-carboxylic acid has exhibited strong in vitro activity against several plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas oryzae pv. oryzae, with EC50 values ranging from 26.64 µg/mL to 40.73 µg/mL. nih.gov Furthermore, coumarin-1,2,3-triazole hybrids have shown promising activity against S. aureus and selectivity against B. subtilis and E. coli. nih.gov

Table 3: Antibacterial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/EC50) |

|---|---|---|

| Coumarin derivative with CF3 substituent | Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus | 1.5 mM (MIC) mdpi.com |

| Coumarin-3-carboxylic acid | Acidovorax citrulli | 26.64 µg/mL (EC50) nih.gov |

| Coumarin-3-carboxylic acid | Ralstonia solanacearum | 40.73 µg/mL (EC50) nih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus, Bacillus cereus | 11 µg/mL (MIC) researchgate.net |

Antifungal Properties

Coumarins have also been recognized for their significant antifungal properties. Coumarin itself has demonstrated inhibitory effects against postharvest fungi such as Lasiodiplodia spp., Fusarium spp., and Botrytis spp. hu.edu.jo The introduction of substituents at the C3 and C4 positions of the coumarin core has been shown to enhance antifungal activity. hu.edu.jo

For example, the presence of a 3-acetyl or 3-ethyl carboxylate group on the double bond moiety significantly improves the inhibitory effect on the radial growth of Lasiodiplodia spp. hu.edu.jo A study on a new derivative, 4-acetatecoumarin , found it to be effective against Aspergillus species. nih.govnih.gov This compound was shown to inhibit mycelial growth and spore germination, with its mode of action attributed to its effect on the fungal cell wall. nih.gov Furthermore, some 4-propyl-coumarin derivatives have shown notable action against various Candida strains. researchgate.net

The antiviral potential of coumarin derivatives has been investigated against a wide range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and enteroviruses. nih.govmdpi.com These compounds can target various stages of the viral life cycle, inhibiting viral growth and replication. nih.gov

Different classes of coumarin derivatives have shown efficacy against specific viruses. For instance, 4-hydroxycoumarins, pyranocoumarins, and furanocoumarins have demonstrated anti-HIV activity by inhibiting viral enzymes such as protease, integrase, and reverse transcriptase. nih.gov3-Phenylcoumarins , which are naturally present in tea leaves, have been found to suppress HIV promoter activity. nih.gov Synthetic derivatives of 3-phenylcoumarin (B1362560) have also been developed, with some acting as dual inhibitors of NF-κB and Tat functions, which are crucial for HIV replication. nih.gov Additionally, thiazolyl-coumarin hybrids have shown promise as anti-influenza agents, likely through the inhibition of the viral neuraminidase. nih.gov

Mechanistic Insights and Molecular Interactions of Coumarin, 3 Propyl

Cellular Signaling Pathway Modulation

Research into the specific effects of 3-propylcoumarin on cellular signaling pathways is an emerging area. However, studies on closely related derivatives provide insights into its potential modulatory activities. For instance, a derivative, 7,8-dihydroxy-4-methyl-3-propylcoumarin, has been shown to influence the activity of nitric oxide synthase (NOS). The activation of platelet NOS has been observed with acetoxy derivatives of 3-alkyl-4-methylcoumarins, suggesting a potential role in signaling cascades involving nitric oxide (NO). Specifically, diacetoxy coumarins with a propyl group at the C-3 position have demonstrated superior inhibition of ADP-induced platelet aggregation, a process heavily reliant on intracellular signaling. researchgate.net This suggests that the 3-propyl substitution could be a key determinant in the modulation of signaling pathways that regulate platelet function. Further investigation is required to delineate the precise signaling cascades directly affected by 3-propylcoumarin itself.

Enzymatic Binding Site Characterization

Molecular docking studies have provided valuable insights into the potential enzymatic targets of 3-propylcoumarin. One such study investigated a library of coumarin (B35378) analogues, including 3-propylcoumarin, for their inhibitory potential against trypanothione (B104310) reductase, a key enzyme in Leishmania infantum and Leishmania mexicana. ppm.edu.plresearchgate.net This enzyme is crucial for the parasite's defense against oxidative stress. The docking analyses were performed using the crystal structures of trypanothione reductase from Leishmania infantum (PDB codes: 2JK6 and 2P18) and Leishmania mexicana (PDB code: 3PP7). researchgate.netujpronline.com The binding site of the most active compounds in these studies was characterized by the presence of key amino acid residues such as Thr-51 and Ser-14 in the active site of the 2JK6 structure, and Phe-219 and Tyr-212 in the 2P18 structure. researchgate.net Although 3-propylcoumarin was not among the most active compounds in this particular screen, its inclusion suggests its potential to interact with this enzymatic binding site.

Another study focused on the enzymatic activity of calreticulin (B1178941) transacetylase (CRTAase), where acetoxy derivatives of 3-alkyl-4-methylcoumarins were investigated. This research indicated that the alkyl group at the C-3 position plays a role in the interaction with the enzyme, influencing its acetylating activity. researchgate.net

Elucidation of Molecular Docking Interactions and Binding Affinities

Molecular docking simulations have been instrumental in predicting the binding affinity of 3-propylcoumarin to specific protein targets. In a study targeting trypanothione reductase from Leishmania, a library of coumarin compounds was screened, and their binding energies were calculated. While the detailed binding score for each individual compound in the library, including 3-propylcoumarin, was not explicitly detailed in the main text, the study highlighted that the selection of potential lead compounds was based on the lowest binding energy. uef.fiujpronline.com The docking scores for the most active compounds, COU-130 and COU-220, were reported, providing a benchmark for the binding affinities within this class of compounds against the target enzyme. ujpronline.comujpronline.com

The table below summarizes the reported docking scores for the most active coumarin analogues in the aforementioned study, which provides a reference for the potential binding affinity range of compounds like 3-propylcoumarin against these targets.

| Compound | PDB Code | Moldock Score | Rerank Score |

| COU-130 | 2JK6 | -172.948 | -122.454 |

| COU-130 | 3PP7 | -127.413 | -100.061 |

| COU-220 | 2P18 | -116.818 | -84.5171 |

Table 1: Molecular docking scores of the most active coumarin analogues against Leishmania trypanothione reductase targets. ujpronline.comujpronline.com

Further molecular docking studies specifically detailing the binding mode and affinity of 3-propylcoumarin are needed to fully elucidate its interaction profile.

Structure-Based Rationalization of Bioactivity

The chemical structure of 3-propylcoumarin, characterized by the coumarin core and a propyl group at the 3-position, is a key determinant of its biological activity. The lipophilic nature of the propyl group can influence the compound's ability to cross biological membranes and interact with hydrophobic pockets within protein binding sites.

Research on 3-alkyl-4-methylcoumarins has provided direct evidence for the role of the C-3 alkyl group in modulating bioactivity. In a study investigating the effect of these compounds on calreticulin transacetylase (CRTAase) activity, it was observed that the size of the alkyl group at the C-3 position influenced the enzymatic activity. researchgate.net An increase in the size of the alkyl group was found to correspond with changes in the biological effect, suggesting that the spatial arrangement and size of the substituent at this position are critical for optimal interaction with the target protein. This provides a clear structure-activity relationship (SAR) where the 3-propyl group plays a direct role in the observed biological effects.

Influence on Redox Homeostasis and Oxidative Stress Responses

The coumarin scaffold is known to be associated with antioxidant properties, and the substitution pattern can significantly influence this activity. While direct studies on the effect of 3-propylcoumarin on redox homeostasis are limited, related research provides some indications. For instance, the aforementioned study on 3-alkyl-4-methylcoumarin derivatives noted that these compounds could modulate nitric oxide synthase (NOS) activity. researchgate.net Nitric oxide is a key signaling molecule involved in redox regulation.

Furthermore, the investigation of coumarin analogues as inhibitors of Leishmania trypanothione reductase points towards a potential role in modulating oxidative stress responses. ppm.edu.plresearchgate.net This enzyme is central to the parasite's antioxidant defense system. By interacting with this enzyme, coumarin derivatives could potentially disrupt the redox balance within the parasite, leading to increased oxidative stress. While this is an indirect inference, it suggests a plausible mechanism by which 3-propylcoumarin could influence redox-sensitive pathways. Further studies are required to directly assess the impact of 3-propylcoumarin on cellular redox state, including its effects on reactive oxygen species (ROS) production and antioxidant enzyme expression.

Structure Activity Relationship Sar Studies of Coumarin, 3 Propyl Analogues

Impact of Substitution at the C-3 Position on Biological Response

The C-3 position of the pyranone ring is a primary site for chemical modification and plays a crucial role in defining the biological activity of coumarin (B35378) analogues. frontiersin.org Increased research interest in 3-substituted coumarins stems from their significant applications in medicine and chemical biology. frontiersin.org

The nature of the alkyl substituent at the C-3 position, including its length and degree of branching, can significantly modulate biological activity. In a study of 4-hydroxycoumarins evaluated for anticoagulant activity, derivatives with alkyl chains of varying lengths at the C-3 position demonstrated a range of inhibitory potencies against the enzyme VKORC1. nih.gov Most of the C-3 alkyl derivatives showed sub-micromolar activity, surpassing the reference compound phenprocoumon. nih.gov This highlights that even subtle changes in the alkyl group at this position can have a profound impact on the molecule's interaction with its target.

Replacing the 3-propyl group with other chemical moieties leads to a diverse array of biological activities. The introduction of different functional groups, from simple phenyl rings to complex heterocyclic systems, has been a key strategy in developing coumarin-based therapeutic agents. frontiersin.orgnih.gov

Aromatic and Heterocyclic Groups: The presence of an aromatic group directly attached to the C-3 position has been associated with anti-inflammatory activity. nih.gov Specifically, 3-phenylcoumarin (B1362560) derivatives have been identified as a promising scaffold for potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.govfrontiersin.org SAR studies revealed that phenyl substitution significantly enhances MAO-B inhibition. researchgate.net

Carboxamides: A series of coumarin-3-carboxamide analogues have been synthesized and evaluated for their ability to inhibit pancreatic lipase (B570770) (PL). researchgate.net In one study, specific analogues demonstrated promising inhibitory activity, with IC50 values of 9.20 and 11.4 μM. researchgate.net Interestingly, the parent compound, coumarin-3-carboxylic acid, was found to be essential for antibacterial activity against gram-positive bacteria, an effect that was lost upon its conversion to carboxamides. nih.gov Conversely, the N-phenyl coumarin-3-carboxamides showed significantly more potent anticancer activity than the parent acids. nih.gov

Other Functional Groups: The development of innovative synthetic strategies has enabled the introduction of a wide variety of other substituents at the C-3 position. frontiersin.org These include acyl, nitro, and various fluorinated alkyl groups (e.g., CF3, CHF2), each conferring distinct electronic and steric properties that can be harnessed to develop compounds with specific biological applications. frontiersin.org For instance, the decarboxylation of coumarin-3-carboxylic acid to yield a coumarin with no substituent at C-3 resulted in a compound with better anticancer activity than the parent acid, yet no antibacterial activity. nih.gov

The following table summarizes the effect of different C-3 substituents on biological activity based on selected studies.

Role of Substituents at Peripheral Positions (e.g., C-5, C-7, C-8)

While the C-3 position is critical, substituents on the benzene (B151609) ring of the coumarin nucleus also play a fundamental role in modulating biological activity. mdpi.comnih.gov Modifications at the C-5, C-7, and C-8 positions can influence potency and selectivity. nih.gov

C-7 Position: The C-7 position is frequently substituted with hydroxyl groups, aliphatic chains, aromatic systems, and heterocycles. mdpi.com In the context of MAO inhibitors, C-7 substitution is a key strategy. nih.gov Docking studies have shown that coumarin analogues with 3-chlorobenzyloxy groups at the C-7 position are effective MAO-B inhibitors. frontiersin.org

C-5 and C-8 Positions: Substitution at the C-5 position is less common but can involve hydroxyl or methoxy (B1213986) groups. mdpi.com SAR studies on anticancer coumarins have shown that substitution at the C-6 position often provides the best activity, followed by substitution at C-8. nih.gov The introduction of a methyl group at the C-8 position of a C-7 substituted lead compound was found to increase its selectivity for MAO-A. nih.gov Furthermore, in the context of antifungal activity, nitration of a 6-hydroxycoumarin (B196160) at the C-5 and C-7 positions, which are ortho to the hydroxyl group, was observed. mdpi.com

Stereochemical Effects on Pharmacological Profiles

The introduction of chiral centers into the coumarin scaffold can lead to stereoisomers with distinct pharmacological profiles. The anticoagulant drug Warfarin, a 4-hydroxycoumarin (B602359) derivative, possesses one chiral center. researchgate.net Although it is marketed as a racemic mixture, the S-isomer is significantly more potent than the R-isomer. researchgate.net

A recent study explored this concept by introducing chiral terpene moieties, specifically menthyl and iso-pulegyl groups, at the C-3 position via an ester linkage. mdpi.com This transformation of the parent achiral coumarin-3-carboxylic acid into a chiral system creates molecules with a larger, more defined hydrophobic region. mdpi.com The specific spatial arrangement of these bulky, chiral groups can lead to differential interactions with chiral biological targets such as enzyme active sites or receptors, potentially resulting in varied efficacy and selectivity between stereoisomers. This highlights the importance of considering stereochemistry in the design of new coumarin-based therapeutic agents. mdpi.com

Correlation of Molecular Descriptors with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov QSAR models help in understanding which physicochemical properties are key drivers of potency, thereby guiding the design of new, more effective molecules. nih.govpharmahealthsciences.net

Several QSAR studies on coumarin derivatives have identified key molecular descriptors that correlate with biological potency:

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity and often plays a crucial role in its pharmacokinetic and pharmacodynamic properties. In QSAR models for MAO-B inhibitors, LogP was found to be a positive contributor to activity. pharmahealthsciences.netresearchgate.net

Steric and Electronic Properties: Descriptors such as molar refractivity (MR), polarizability (Pola), and dipole moment have been shown to correlate with biological activity. pharmahealthsciences.netresearchgate.net For instance, one QSAR model for MAO-B inhibition showed that activity was related to LogP and molar refractivity, while another linked it to LogP and polarizability. pharmahealthsciences.net In a study on HIV-1 integrase inhibitors, descriptors like Henry's Law Constant (HLC) and dipole moment components were found to contribute positively to the inhibitory activity. researchgate.net

Predictive Models: By developing robust QSAR models, it is possible to predict the activity of new, unsynthesized compounds. nih.gov A study on the antifungal activity of coumarin derivatives against M. phaseolina resulted in a predictive QSAR model with good internal and external validation metrics (R²tr = 0.78; R²ext = 0.67; Q²loo = 0.67), indicating its reliability for designing novel antifungal agents. nih.gov

A summary of key descriptors from a QSAR study on coumarin derivatives as MAO-B inhibitors is presented below.

Derivatization and Molecular Hybridization Strategies for Coumarin, 3 Propyl

Strategic Functionalization of the 3-Propyl Side Chain

The functionalization of the saturated alkyl side chain at the C-3 position of the coumarin (B35378) scaffold represents a sophisticated approach to creating new derivatives. Unlike the more commonly modified C-4 position or the C-3 carboxyl/acetyl precursors, direct and selective modification of the 3-propyl group requires advanced synthetic methods.

A primary strategy for this transformation is the catalytic activation of a carbon-hydrogen (C-H) bond. The development of methods for the selective functionalization of unreactive C(sp³)–H bonds is a significant area of modern organic chemistry. nih.gov Transition-metal catalysis, particularly with palladium, offers a powerful tool for this purpose. rsc.org While direct examples on 3-propylcoumarin are not extensively documented, the principle involves a metal catalyst selectively cleaving a C-H bond on the propyl chain and replacing it with a new functional group. youtube.com This would allow for the introduction of aryl, alkyl, or heteroatom groups directly onto the side chain, creating a diverse library of derivatives from a single precursor.

Another strategic approach involves the terminal oxidation of the propyl group to introduce a reactive handle, such as a hydroxyl or carboxyl group. This newly installed functional group can then participate in a wide range of subsequent reactions, including esterification or amidation, to attach other molecules. mdpi.com For instance, oxidation of the terminal methyl group of the propyl chain to a carboxylic acid would transform the molecule into 3-(2-carboxyethyl)coumarin, a versatile intermediate for further conjugation.

Integration of Heterocyclic Scaffolds

Molecular hybridization, which involves combining the 3-propylcoumarin scaffold with various heterocyclic rings, is a prominent strategy for developing new chemical entities. researchgate.net This approach leverages the known biological and physicochemical properties of different heterocycles to create synergistic or novel effects in the final hybrid molecule. The synthesis of these hybrids often requires the initial introduction of a reactive functional group onto the 3-propylcoumarin core.

Coumarin-Triazole Hybrids

The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its stability, synthetic accessibility via "click chemistry," and ability to act as a rigid linker that can form hydrogen bonds. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for creating coumarin-triazole conjugates. sciensage.info

A key strategy for synthesizing a 3-propylcoumarin-triazole hybrid would involve preparing a 3-propylcoumarin precursor bearing either an azide (B81097) or a terminal alkyne. For example, introducing a propargyloxy group at the C-4 position of 3-propylcoumarin would allow for its reaction with a variety of azide-containing molecules to form the desired triazole hybrids. Studies have shown that the chain length of the linker between the coumarin and triazole moieties can significantly affect the biological potency of the resulting compounds. rsc.org

Table 1: Examples of Coumarin-Triazole Hybrid Synthesis Strategies

| Starting Material | Reaction Type | Resulting Hybrid | Reference |

|---|---|---|---|

| 4-Azidocoumarin | 1,3-Dipolar Cycloaddition | Coumarin-1,2,3-triazole | sciensage.info |

| 4-(Propargyloxy)coumarin | 1,3-Dipolar Cycloaddition | Coumarin-1,2,3-triazole | sciensage.info |

| 3-Azido coumarin | Azide-Alkyne Cycloaddition | Coumarin-triazole | researchgate.net |

| N-Propargyl coumarin | Azide-Alkyne Cycloaddition | Benzenesulfonate-coumarin-triazole | researchgate.net |

Pyrimidine and Dihydropyrimidinone Conjugates

Pyrimidine and its partially saturated analog, dihydropyrimidinone (DHPM), are important heterocyclic scaffolds in medicinal chemistry. The integration of these rings with a coumarin nucleus can lead to compounds with enhanced biological profiles. nih.gov The most prominent route to coumarin-DHPM hybrids is the Biginelli multicomponent reaction. rsc.orgmdpi.com This one-pot synthesis typically involves the condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. rsc.orgencyclopedia.pubfrontiersin.org

To apply this to a 3-propylcoumarin system, the 3-propyl group would first need to be converted into a β-ketoester moiety. For example, a coumarin-3-acetate derivative can serve as the β-ketoester component in the Biginelli reaction to yield coumarin-dihydropyrimidinone dyads. rsc.orgmdpi.com These reactions can be catalyzed by various acids or Lewis acids and have been optimized to produce a wide range of substituted hybrids. rsc.orgresearchgate.net

Quinoline and Thiazole (B1198619) Incorporations

Quinoline and thiazole are other heterocyclic systems frequently hybridized with coumarins. The resulting conjugates often exhibit interesting biological activities.

Quinoline: The synthesis of coumarin-quinoline hybrids can be achieved through various routes, often involving the construction of one heterocycle onto the other. A common strategy involves linking the two scaffolds via a stable bridge, such as a 1,2,3-triazole ring, which combines the synthetic approaches discussed previously. sciensage.info

Thiazole: Thiazole-containing coumarins are frequently synthesized from a 3-acetylcoumarin (B160212) precursor. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method. sciensage.info Therefore, a key strategy for accessing a 3-propylcoumarin-thiazole hybrid would be the oxidation of the 3-propyl side chain to a 3-acetyl group. This 3-acetylcoumarin can then be brominated to give a 3-(bromoacetyl)coumarin, the key α-haloketone intermediate required for the Hantzsch synthesis. sciensage.info Various studies have reported the synthesis of coumarin-thiazole derivatives with a range of substituents, highlighting the versatility of this approach.

Table 2: Selected Research Findings on Coumarin-Thiazole Hybrids

| Hybrid Type | Synthesis Precursor | Key Finding | Reference |

|---|---|---|---|

| Coumaryl-thiazole with acetamide (B32628) groups | 3-Acetyl coumarin | Acted as a bridge between alkyl chains and the heterocycle. | |

| Coumarin-thiazole derivatives | Thiosemicarbazone intermediate | Showed significant antidiabetic potential via alpha-amylase inhibition. | |

| Arylated thiazolyl coumarins | 3-Acetyl-6-bromo-2H-chromen-2-one | Synthesized via Suzuki cross-coupling; showed notable antimicrobial behavior. | nih.gov |

| 3,4-Dihydroxyphenyl-Thiazole-Coumarin | 3-Acetylcoumarins | Novel compounds obtained with potential antioxidant activity. |

Other Hybrid Systems (e.g., thiadiazole, pyrazole, imidazole)

The principles of molecular hybridization have been extended to include a variety of other heterocyclic systems, each imparting unique structural and electronic features to the final conjugate.

Thiadiazole: Coumarin-1,3,4-thiadiazole hybrids are often synthesized from coumarin-3-carboxylic acid. The acid is typically converted to a thiosemicarbazide, which is then cyclized to form the 1,3,4-thiadiazole (B1197879) ring. frontiersin.org This strategy highlights how a C3-functional group can be a gateway to complex heterocyclic systems.

Pyrazole: The synthesis of coumarin-pyrazole hybrids often involves the reaction of a coumarin-chalcone intermediate (an α,β-unsaturated ketone) with hydrazine (B178648) or its derivatives. This reaction leads to the formation of a pyrazoline ring, which can be subsequently oxidized to a pyrazole. To create such a system from 3-propylcoumarin, one would first need to introduce a chalcone-like moiety, which could be accomplished by functionalizing the propyl side chain into a reactive group.

Imidazole (B134444): Coumarin-imidazole derivatives have been synthesized by treating a bromoalkane-substituted coumarin with an imidazole derivative. For a 3-propylcoumarin scaffold, this would necessitate the introduction of a bromoalkyl group, for example at the C-4 position, which would then serve as the electrophile for substitution by the imidazole nucleophile. The length of the alkyl linker between the two heterocyclic systems has been shown to be a critical determinant of biological activity.

Conjugation with Pharmacophoric Units

Beyond the integration of heterocyclic scaffolds, 3-propylcoumarin can be conjugated with other known pharmacophoric units to create hybrid molecules with potential multi-target activity or improved properties. A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

This strategy involves linking the 3-propylcoumarin molecule to another bioactive molecule, which may not be heterocyclic. For example, coumarins have been conjugated with dithiocarbamates, which are known for their own range of biological activities, to create novel hybrid compounds. Another example is the conjugation of coumarins with porphyrins, large macrocyclic compounds used in photodynamic therapy. In these conjugates, the coumarin moiety can act as an antenna, absorbing light energy and transferring it to the porphyrin core.

The synthesis of these conjugates relies on having mutually reactive functional groups on both the coumarin derivative and the pharmacophore to be attached. This often involves modifying the 3-propylcoumarin, for instance by introducing a carboxylic acid, amine, or halide functionality, to enable the formation of a stable covalent bond (e.g., an ester, amide, or ether linkage) between the two units.

Sulfonamide and Sulfamate (B1201201) Derivatives

The incorporation of sulfonamide (-SO₂NH₂) and sulfamate (-O-SO₂NH₂) moieties into the coumarin framework is a well-established strategy in medicinal chemistry to generate compounds with a wide array of biological activities. researchgate.netnih.gov While specific research on 3-propylcoumarin sulfonamide or sulfamate derivatives is not extensively documented, the broader class of coumarin sulfonamides has been synthesized and evaluated for various therapeutic applications, including as enzyme inhibitors and anticancer agents. nih.govresearchgate.net

The synthesis of coumarin sulfonamides often involves the reaction of a coumarin sulfonyl chloride with various amines or the condensation of a substituted coumarin with a sulfonamide-containing fragment. nih.gov For instance, 3-sulfonamide substituted coumarin derivatives have been prepared and assessed for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov These studies have shown that the substitution pattern on the coumarin ring and the nature of the sulfonamide group are critical for potency and selectivity. nih.gov

General synthetic approaches and the resulting biological activities of related coumarin sulfonamides are summarized below, providing a basis for the potential derivatization of 3-propylcoumarin.

Table 1: Examples of Biologically Active Coumarin Sulfonamide Derivatives

| Compound Class | General Structure/Scaffold | Reported Biological Activity | Reference(s) |

| 3-Sulfonamide Substituted Coumarins | Coumarin with a sulfonamide group at the C3 position | Inhibition of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. | researchgate.netnih.gov |

| Triazole-Bridged Coumarin Sulfonamides | Coumarin linked to a sulfonamide via a triazole bridge | Inhibition of hCA IX and XII; anti-proliferative activity against human colon cancer cells. | nih.gov |

| Coumarin-Sulfonamide Hydrazones and Hydrazides | Coumarin linked to a sulfonamide via hydrazone or hydrazide linkage | Potent inhibition of hCA I and II isoforms. | nih.gov |

These examples underscore the potential of synthesizing 3-propylcoumarin sulfonamide and sulfamate derivatives to explore new therapeutic avenues. The propyl group at the C3 position could influence the lipophilicity and steric interactions of the molecule within the target's binding site, potentially leading to novel activity profiles.

Peptidomimetic and Bioisostere Conjugates

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The development of peptidomimetic conjugates of 3-propylcoumarin, while not specifically reported, represents a promising strategy. This approach would involve incorporating the 3-propylcoumarin scaffold into a larger molecule that mimics a peptide's secondary structure, such as a β-turn. nih.gov This could enable the resulting conjugate to interact with protein-protein interaction sites or peptide receptors with high affinity and specificity.